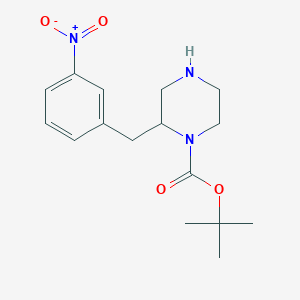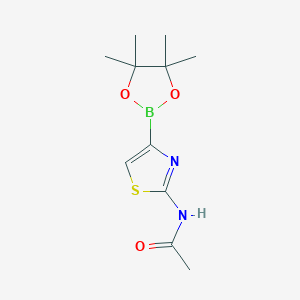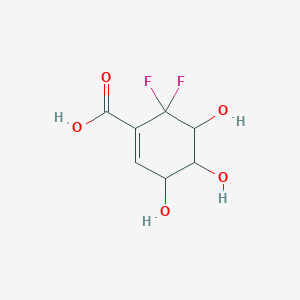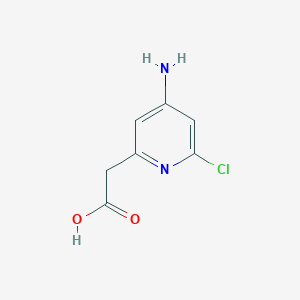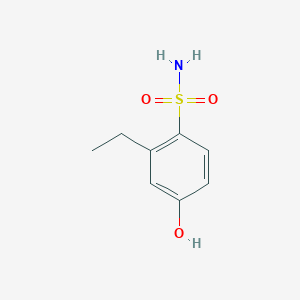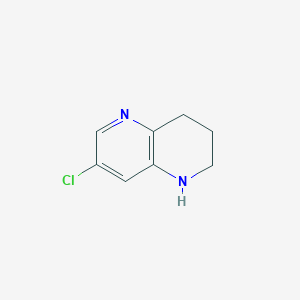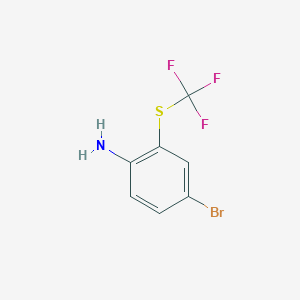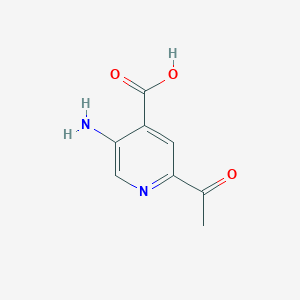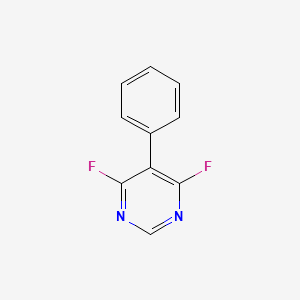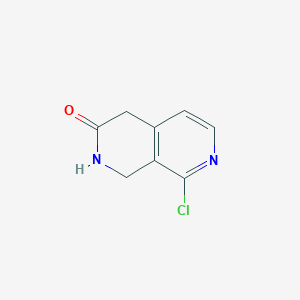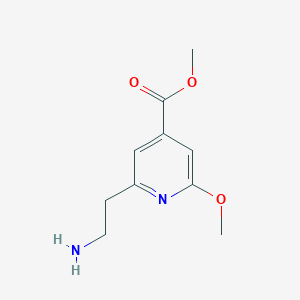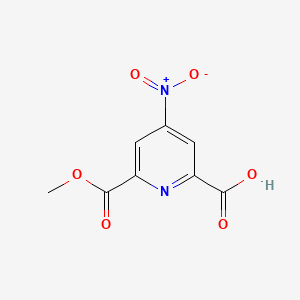![molecular formula C13H17BN2O2S B14852819 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester is a compound with the molecular formula C13H17BN2O2S and a molecular weight of 276.16 g/mol . This compound is part of the boronic acid ester family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the thiazole ring in its structure adds to its significance, as thiazole derivatives are commonly found in biologically active molecules .
Métodos De Preparación
The synthesis of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester typically involves the reaction of 2-Aminobenzo[D]thiazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and widely used in industrial settings .
Análisis De Reacciones Químicas
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of halogenated compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate, and solvents such as ethanol or water . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester primarily involves its role as a boronic acid ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium complexes, followed by reductive elimination to form the desired carbon-carbon bond . The thiazole ring can also participate in various interactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar compounds to 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester include:
2-Methylbenzo[D]thiazol-6-ylboronic acid pinacol ester: This compound has a similar structure but with a methyl group at the 6-position.
Thiazol-2-ylboronic acid pinacol ester: This compound lacks the amino group and has a simpler structure.
The uniqueness of this compound lies in its combination of the boronic acid ester and thiazole ring, which provides a versatile platform for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C13H17BN2O2S |
|---|---|
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-5-7-9-10(8)16-11(15)19-9/h5-7H,1-4H3,(H2,15,16) |
Clave InChI |
CPWNGXXCUJKMLA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


